5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrazoles are heterocyclic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group at the 3-position and the methyl group at the 5-position influence the chemical and physical properties of the compound, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the synthesis could potentially be achieved through a cyclization reaction involving a suitable trifluoromethyl-containing precursor and a methylated hydrazine. For example, the synthesis of related compounds has been reported through the cyclocondensation of trifluoro[chloro]methyl-substituted enones with isoniazid , or via the condensation of ethyl cyanoacetate with trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . These methods highlight the versatility of pyrazole chemistry and the ability to introduce various substituents to the core structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical reactivity and biological activity. X-ray diffraction analysis is a common technique used to determine the precise molecular geometry of such compounds. For instance, the crystal structure of a related pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, indicating the influence of substituents on the overall molecular conformation . Additionally, quantum chemical computational studies can provide insights into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and substitution, which can be used to further modify the structure and properties of the compound. For example, selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol has been achieved to obtain mono- and disubstituted isomers, demonstrating the compound's versatility in synthetic chemistry . The reactivity of the pyrazole ring can also be exploited for the synthesis of more complex structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole are influenced by its molecular structure. The presence of the trifluoromethyl group can increase the compound's lipophilicity and electronic properties, which are important for its potential biological activity. Spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis, along with computational methods, are used to characterize these properties. For instance, the vibrational frequencies and molecular electrostatic potential of a related compound were determined using DFT techniques, providing information on the sites of electrophilic and nucleophilic attack . Additionally, the fluorescence properties of pyrazole derivatives can be fine-tuned, making them interesting candidates for fluorescent materials .
Scientific Research Applications
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Intermediate in Chemical Reactions
- Summary of Application : Trifluoromethylpyridines and their derivatives are used as intermediates in various chemical reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable intermediates in chemical reactions . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
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- Summary of Application : Trifluoromethylpyridines and their derivatives have been used in the development of functional materials .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCHCAYDSKIFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142940 | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
10010-93-2 | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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